molecular formula C17H15FN2O B2790019 2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide CAS No. 852136-37-9

2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide

Cat. No.: B2790019
CAS No.: 852136-37-9
M. Wt: 282.318
InChI Key: NPJVHXCKMYVLCY-UHFFFAOYSA-N
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Description

2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide is a benzamide derivative featuring a fluorine atom at the ortho position (C2) of the benzoyl ring. The amide nitrogen is connected via a methylene bridge to a 2-methylindole moiety at the indole’s 5-position. This structure combines a fluorinated aromatic system with a heterocyclic indole group, which may enhance its biological activity and pharmacokinetic properties.

Properties

IUPAC Name

2-fluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c1-11-8-13-9-12(6-7-16(13)20-11)10-19-17(21)14-4-2-3-5-15(14)18/h2-9,20H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJVHXCKMYVLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

1. EP2 Receptor Antagonism

The compound has been investigated as a potential antagonist of the EP2 receptor, which plays a significant role in various central nervous system (CNS) disorders. Research indicates that EP2 receptor activation can exacerbate conditions such as Alzheimer's disease, Parkinson's disease, and other inflammatory disorders. The development of EP2 antagonists aims to mitigate these effects by blocking the receptor's activity .

2. Serotonergic Activity

Another area of interest is the compound's interaction with serotonergic receptors, particularly the 5-HT1F receptor. Compounds similar to 2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide have been shown to act as agonists for this receptor, which is linked to the modulation of pain and mood disorders. This suggests potential applications in treating migraines and other serotonin-related conditions .

Table 1: Summary of Key Research Findings

StudyFocusFindings
EP2 AntagonismDeveloped second-generation EP2 antagonists with improved selectivity and potency; potential for treating CNS disorders.
5-HT1F AgonismIdentified compounds that activate 5-HT1F receptors, showing promise for migraine treatment and mood regulation.
Structure Activity RelationshipInvestigated modifications to enhance potency against EP2; several analogs showed significant activity with reduced side effects.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can bind to various receptors, modulating their activity and leading to biological effects. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The position and nature of substituents on the benzamide ring significantly influence biological activity and physicochemical properties:

Compound Name Substituents on Benzamide Key Structural Features Biological Activity/Notes Reference
2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide 2-fluoro Indole (2-methyl) at C5 via methylene bridge N/A (hypothetical kinase inhibition) Target
4-fluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide 4-fluoro Indole (2-methyl) at C5 via methylene bridge Excluded in patent claims ()
3,4-difluoro-N-[(2-methylindol-5-yl)methyl]benzamide 3,4-difluoro Indole (2-methyl) at C5 via methylene bridge Patent-excluded; potential enhanced binding
2-fluoro-N-(1,3-thiazol-2-yl)benzamide 2-fluoro Thiazole ring (no methylene bridge) Crystal structure analyzed ()
5-fluoro-N-(5-(1-methyl-1H-benzimidazol-2-yl)pentyl)-2-(1H-tetrazol-1-yl)benzamide 5-fluoro, 2-tetrazolyl Benzimidazole-pentyl chain Bioisosteric tetrazole group ()

Key Observations :

  • Heterocyclic Moieties : The 2-methylindole group distinguishes the target from thiazole () or benzimidazole derivatives (). Indole’s planar structure may enhance π-π stacking in binding pockets compared to smaller heterocycles .

Key Observations :

Key Observations :

  • Fluorine’s role in enhancing metabolic stability and binding affinity is evident in and . The target compound’s ortho-fluorine may similarly improve pharmacokinetics.
  • The 2-methylindole group in the target compound could reduce cytotoxicity compared to SAHA-like hydroxamates (), though experimental validation is needed .

Physicochemical and Structural Properties

Crystallographic and solubility data highlight conformational impacts:

  • Crystal Packing : 2-fluoro-N-(1,3-thiazol-2-yl)benzamide () forms hydrogen-bonded dimers via N–H···N interactions, while the target compound’s indole group may promote alternative packing (e.g., π-stacking) .
  • Solubility : The methylene bridge in the target compound may increase flexibility and aqueous solubility compared to rigid analogues like CCG258205 () .

Biological Activity

The compound 2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide is a derivative of benzamide that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14FN2OC_{15}H_{14}FN_{2}O. It has a molecular weight of approximately 254.259 g/mol. The structure features a fluorine atom at the 2-position of the benzamide ring and a methyl-substituted indole moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC15H14FN2O
Molecular Weight254.259 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point374.9 ± 22.0 °C
Flash Point180.5 ± 22.3 °C

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

  • Anticancer Activity : Compounds with indole structures have been shown to inhibit cancer cell proliferation by targeting specific kinases, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). For instance, a related compound demonstrated an IC50 value of 25 nM against VEGFR-2, indicating potent inhibitory activity .
  • Antiviral Properties : Similar benzamide derivatives have been explored for their ability to inhibit viral entry mechanisms, particularly against filoviruses like Ebola and Marburg . These compounds showed EC50 values below 10 μM, suggesting significant antiviral potential.

Study on Anticancer Activity

A study published in MDPI evaluated the anticancer properties of various indole derivatives, including those similar to our compound. The results indicated that these derivatives could induce apoptosis in cancer cell lines, with some compounds exhibiting IC50 values as low as 1.32 μM against specific cancer types .

Study on Antiviral Activity

In another investigation focused on antiviral efficacy, researchers identified several aminomethylbenzamide derivatives that effectively inhibited the entry of Ebola virus pseudovirions into host cells. The study highlighted the structural modifications that enhanced potency and metabolic stability, paving the way for further optimization of these compounds for therapeutic use .

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